molecular formula C9H9ClF3NO2 B134467 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide CAS No. 163119-28-6

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide

Cat. No. B134467
M. Wt: 255.62 g/mol
InChI Key: RHMLJJHQPXWHRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine involves a multi-step process starting from 2,3-dimethylpyridine. The process includes oxidation, nitration, substitution, acylation, and chlorination, with an overall yield of 35.6% . The optimal conditions for synthesizing the intermediate 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)nitro-pyridine N-oxide were identified, using methyl iso-butyl ketone as the solvent and tetrabutyl ammonium bromide as the phase transfer catalyst . The structure of the intermediate was confirmed by ^1H NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of related pyridine N-oxides has been characterized using various techniques. Single crystal X-ray diffraction methods have been employed to confirm the structures of coordination complexes involving pyridine N-oxide ligands . These studies provide insights into the binding modes and geometries of pyridine N-oxides when coordinated to metal ions, which can be informative for understanding the structural aspects of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide.

Chemical Reactions Analysis

Pyridine N-oxides are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including nucleophilic substitutions and transformations into other heterocyclic compounds . For instance, 2-chloromethylpyridines can react with pyridine to yield pyridinium salts, which upon further reactions can lead to the formation of pyridones . These reactions highlight the reactivity of the chloromethyl group in pyridine N-oxides, which is also present in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine N-oxides are influenced by their molecular structure and substituents. Studies on similar compounds have shown the importance of hydrogen bonding in determining the solubility and spectroscopic properties of these molecules . The presence of electron-withdrawing groups, such as the trifluoroethoxy group in 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, can affect the acidity and reactivity of the N-oxide oxygen, potentially altering its physical properties and reactivity profile.

Case Studies

Case studies involving pyridine N-oxides often focus on their applications in coordination chemistry and as intermediates in organic synthesis. For example, the coordination properties of trifluoromethyl-decorated derivatives of pyridine N-oxide ligands with lanthanide ions have been explored, demonstrating their utility in forming stable complexes . Additionally, the study of hydrogen bonding interactions in complexes of pyridine N-oxides with various phenols provides insights into the non-covalent interactions that these compounds can engage in .

Scientific Research Applications

Synthesis of Derivatives

The compound 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide has been utilized as a precursor in the synthesis of various derivatives. For instance, reactions with substituted imidazole-2-thione and pyrimidine-2-thiol have led to the formation of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines respectively. These derivatives have been synthesized in good yields and their molecular structures confirmed via single-crystal X-ray diffraction analyses (Ma et al., 2016).

Green Metric Evaluation

The modified synthesis of 2-Chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate utilized in the synthesis of Dexlansoprazole, highlights the significance of this compound in pharmaceutical manufacturing. The process involves steps like N-oxidation, one-pot synthesis, oxidation, N-deoxygenation, and chlorination. The green metrics assessment based on parameters like atom economy and E-factor indicates efficient synthesis with minimal waste generation (Gilbile et al., 2017).

Synthetic Processes and Yields

The synthesis of this compound involves multiple steps including oxidation, nitration, substitution, acylation, and chlorination. Optimization of conditions for intermediates like 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)nitro-pyridine-N-oxide has led to significant yields, showcasing the chemical's versatility and potential for efficient large-scale production (Xu Jun, 2011).

Catalysis and N-Oxidation

Catalytic Applications

The compound plays a crucial role in catalysis. For example, complexes synthesized by reacting half-pincer (N, S/Se) ligands with rhodium and iridium have shown efficacy in transfer hydrogenation of ketones and oxidation of alcohols. This indicates the potential of derivatives of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide in catalytic applications (Prakash et al., 2012).

N-Oxidation Efficiency

The compound has been used in the synthesis of N-oxides, serving as a key component in the facile immobilization of a Lewis Acid Polyoxometalate onto Layered Double Hydroxides. This process showcases its efficiency in the N-oxidation of pyridine-based derivatives and its potential use in the denitrogenation of model oil mixtures, demonstrating the broad applicability of this compound in various chemical processes (Liu et al., 2015).

Safety And Hazards

The compound is classified as Eye Dam. 1 - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H317 - H318, indicating that the compound may cause an allergic skin reaction and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The compound is an important intermediate compound in organic synthesis and pharmaceutical synthesis . It can be used as a starting material for the synthesis of other organic compounds .

properties

IUPAC Name

2-(chloromethyl)-3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO2/c1-6-7(4-10)14(15)3-2-8(6)16-5-9(11,12)13/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMLJJHQPXWHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CCl)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide

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